molecular formula C11H19N3 B13070826 4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13070826
M. Wt: 193.29 g/mol
InChI Key: GBPJDAMISRGTJY-UHFFFAOYSA-N
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Description

4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethylcyclopropylamine with 4-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-1-methyl-1H-pyrazole-5-amine
  • 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazole-5-amine
  • 4-Ethyl-3-(2-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both an ethyl group and an ethylcyclopropyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring with the following structural characteristics:

  • Molecular Formula : C11H19N3
  • Molecular Weight : 193.29 g/mol
  • Functional Groups : Ethyl group at position 4, 2-ethylcyclopropyl group at position 3, and a methyl group at position 1.

This unique arrangement contributes to its steric and electronic properties, which are crucial for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • GIRK Channels : Studies have explored its binding affinity to G protein-coupled inwardly rectifying potassium channels (GIRK), which are implicated in various physiological processes. The compound's ability to modulate these channels can influence neuronal excitability and neurotransmitter release.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the compound's efficacy. A series of derivatives were synthesized to evaluate their biological activity and stability. The following table summarizes key SAR findings:

CompoundStructureGIRK1/2 Activity (nM)GIRK1/4 Activity (nM)
This compoundStructureEC50 = 500 ± 50EC50 = 1200 ± 100
Derivative AStructureEC50 = 800 ± 70Inactive
Derivative BStructureInactiveInactive

The above data illustrates that while the parent compound exhibits significant activity against GIRK channels, certain modifications can either enhance or diminish this effect.

Case Studies

Several studies have focused on the pharmacological profile of this compound:

  • Antiepileptic Activity : In a study assessing various pyrazole derivatives, this compound demonstrated notable anticonvulsant effects in animal models, suggesting its potential as a therapeutic agent for epilepsy .
  • Neuroprotective Effects : Another research effort highlighted the neuroprotective properties of this compound in models of oxidative stress, indicating its ability to mitigate neuronal damage .
  • Metabolic Stability : Evaluations of metabolic stability showed that modifications to the nitrogen atom in the pyrazole ring could enhance liver microsome stability, which is crucial for drug development .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-ethyl-5-(2-ethylcyclopropyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-4-7-6-9(7)10-8(5-2)11(12)14(3)13-10/h7,9H,4-6,12H2,1-3H3

InChI Key

GBPJDAMISRGTJY-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1C2=NN(C(=C2CC)N)C

Origin of Product

United States

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